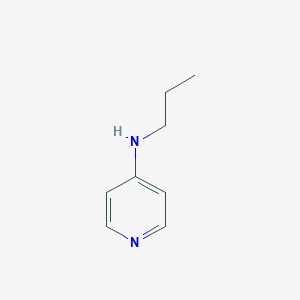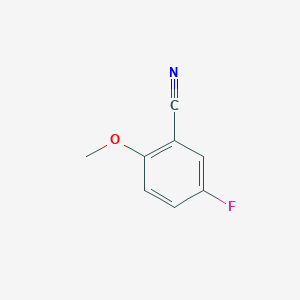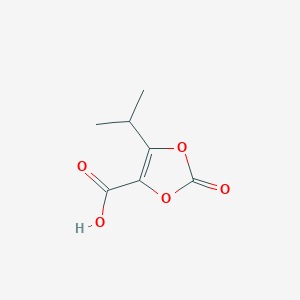
2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic acid, also known as DPC, is a synthetic compound that has shown potential in scientific research. It belongs to the class of dioxolecarboxylic acids and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid involves the inhibition of bacterial and fungal enzymes such as DNA gyrase and topoisomerase IV. It also disrupts the cell membrane of viruses, preventing their replication and spread.
Biochemical And Physiological Effects
2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid has been shown to have minimal toxicity and is well-tolerated by mammalian cells. It has been found to selectively target bacterial and fungal cells without affecting healthy cells. 2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid has several advantages for lab experiments. It is stable under a wide range of conditions and can be easily synthesized in high yield and purity. However, its solubility in water is limited, which can make it challenging to work with in aqueous environments.
Future Directions
For research include the development of new antibiotics, antifungal agents, antiviral drugs, and material science applications.
Synthesis Methods
The synthesis of 2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid involves the reaction of 2,5-dimethyl-1,3,4-oxadiazole with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The product is then hydrolyzed to obtain 2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid in high yield and purity.
Scientific Research Applications
2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid has been studied for its potential use in various scientific research fields such as medicinal chemistry, drug discovery, and material science. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs.
properties
CAS RN |
188525-84-0 |
|---|---|
Product Name |
2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic Acid |
Molecular Formula |
C7H8O5 |
Molecular Weight |
172.13 g/mol |
IUPAC Name |
2-oxo-5-propan-2-yl-1,3-dioxole-4-carboxylic acid |
InChI |
InChI=1S/C7H8O5/c1-3(2)4-5(6(8)9)12-7(10)11-4/h3H,1-2H3,(H,8,9) |
InChI Key |
GBOTXQHVKOUJFL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(OC(=O)O1)C(=O)O |
Canonical SMILES |
CC(C)C1=C(OC(=O)O1)C(=O)O |
synonyms |
1,3-Dioxole-4-carboxylicacid,5-(1-methylethyl)-2-oxo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



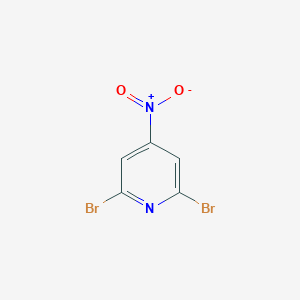
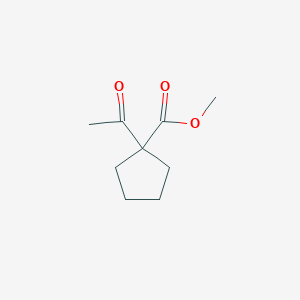
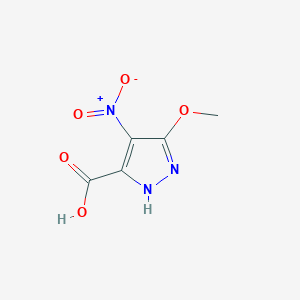

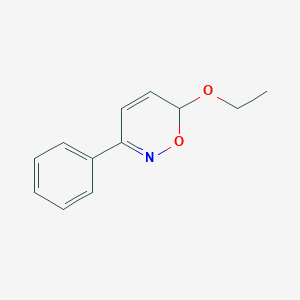
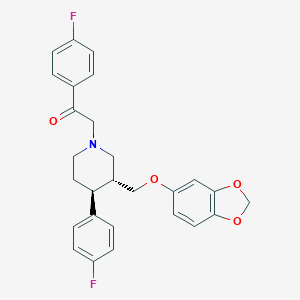
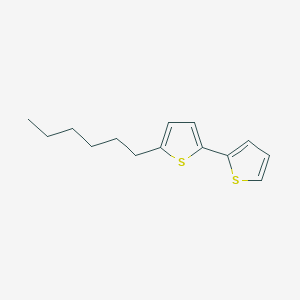
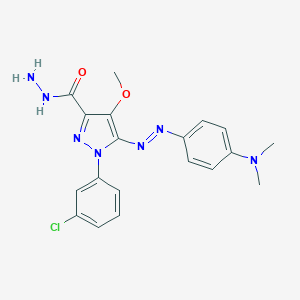
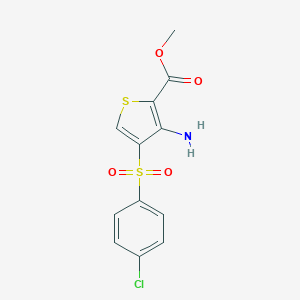
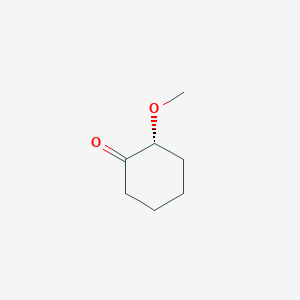

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B61640.png)
